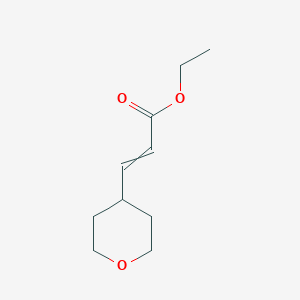
ethyl 3-(tetrahydro-2H-pyran-4-yl)-2-propenoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate is an organic compound with the molecular formula C10H16O3 It is a derivative of acrylate and tetrahydropyran, characterized by the presence of an ethyl ester group attached to a tetrahydropyran ring
准备方法
Synthetic Routes and Reaction Conditions
Ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate can be synthesized through several methods. One common approach involves the reaction of tetrahydropyran-4-ylmethanol with ethyl acrylate in the presence of a base such as sodium hydride. The reaction typically occurs under mild conditions, with the base facilitating the deprotonation of the alcohol group, allowing it to react with the acrylate ester.
Industrial Production Methods
In an industrial setting, the production of ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used to enhance the reaction efficiency. The reaction mixture is often subjected to distillation to separate the desired product from by-products and unreacted starting materials.
化学反应分析
Types of Reactions
Ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted esters or amides.
科学研究应用
Ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of polymers and resins due to its reactive acrylate group.
作用机制
The mechanism of action of ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate involves its interaction with various molecular targets. The compound can act as a substrate in enzymatic reactions, influencing biochemical pathways. It may also inhibit certain enzymes, affecting the activity of other biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.
相似化合物的比较
Ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate can be compared with other similar compounds, such as:
Ethyl tetrahydropyran-4-ylacetate: Similar structure but lacks the acrylate group.
Tetrahydropyran-4-ylmethanol: Precursor in the synthesis of ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate.
Ethyl acrylate: Contains the acrylate group but lacks the tetrahydropyran ring.
The uniqueness of ethyl 3-(tetrahydro-2H-pyran-4-yl)acrylate lies in its combination of the acrylate and tetrahydropyran moieties, which confer distinct chemical properties and reactivity.
属性
分子式 |
C10H16O3 |
|---|---|
分子量 |
184.23 g/mol |
IUPAC 名称 |
ethyl 3-(oxan-4-yl)prop-2-enoate |
InChI |
InChI=1S/C10H16O3/c1-2-13-10(11)4-3-9-5-7-12-8-6-9/h3-4,9H,2,5-8H2,1H3 |
InChI 键 |
LLRZTGSOBOFVQO-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)C=CC1CCOCC1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


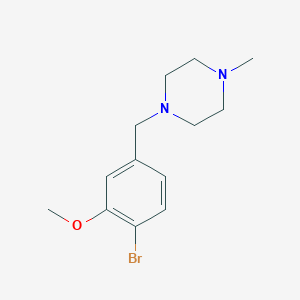
![6-Bromo-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic acid](/img/structure/B13685656.png)
![Methyl 3-[4-(dimethylamino)phenyl]-2-oxopropanoate](/img/structure/B13685658.png)
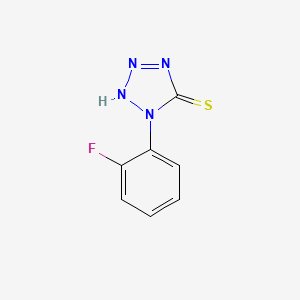
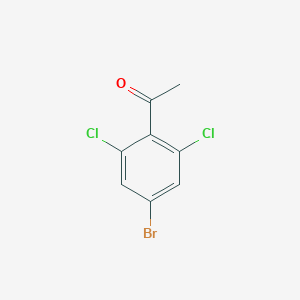
![6-Methoxy-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13685676.png)
![8-(3-Bromophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B13685682.png)
![2,3-Dichloro-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B13685692.png)
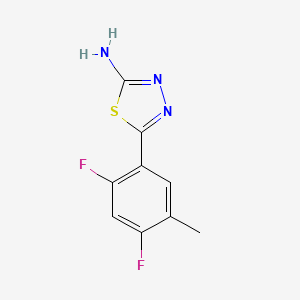
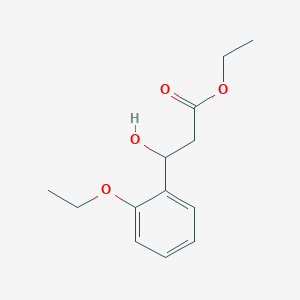



![2-Amino-5-[2-(benzyloxy)ethyl]-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B13685717.png)
